molecular formula C8H14N2O B8366739 2-Methyl-1-(2-methyl-1H-imidazol-1-yl)propan-2-ol

2-Methyl-1-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No. B8366739
M. Wt: 154.21 g/mol
InChI Key: IUMPMQCCNVXQDS-UHFFFAOYSA-N
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Patent
US09334286B2

Procedure details

The title compound was prepared according to the method described for Preparation 146 using 2-methyl-1H-imidazole and 2,2-dimethyloxirane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[CH3:7][C:8]1([CH3:11])[CH2:10][O:9]1>>[CH3:7][C:8]([OH:9])([CH3:11])[CH2:10][N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CN1C(=NC=C1)C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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